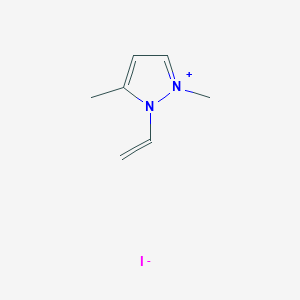
calcium;4-cyclohexylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium;4-cyclohexylbutanoate can be synthesized through the reaction of 4-cyclohexylbutanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving the acid in an appropriate solvent, such as ethanol, and then adding the calcium compound. The mixture is heated under reflux conditions until the reaction is complete, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Calcium;4-cyclohexylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the cyclohexyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexylcarboxylic acid.
Reduction: Cyclohexanol, cyclohexane.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Calcium;4-cyclohexylbutanoate is utilized in several scientific research fields:
Chemistry: It serves as a reagent and catalyst in organic synthesis and polymerization reactions.
Biology: It is used in studies involving calcium signaling and ion channel modulation.
Medicine: Research explores its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It finds applications in the production of specialty chemicals, coatings, and materials science
Mechanism of Action
The mechanism by which calcium;4-cyclohexylbutanoate exerts its effects involves its interaction with calcium ion channels and cellular membranes. It modulates calcium ion flux, influencing various biochemical pathways and cellular processes. The compound’s molecular targets include voltage-gated calcium channels and other calcium-binding proteins, which play crucial roles in signal transduction and cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Calcium acetate
- Calcium propionate
- Calcium butyrate
- Calcium neodecanoate
Uniqueness
Calcium;4-cyclohexylbutanoate is unique due to its specific structure, which imparts distinct physicochemical properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This uniqueness makes it valuable in specialized applications where other calcium salts may not be suitable .
Properties
Molecular Formula |
C20H34CaO4 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
calcium;4-cyclohexylbutanoate |
InChI |
InChI=1S/2C10H18O2.Ca/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 |
InChI Key |
HJZOVZBKGRJCRX-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)



![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)


![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
